9-Benzoylcarbazole

Solid-State NMR Crystallography Molecular Dynamics

9-Benzoylcarbazole is not a commodity. Its N-benzoyl architecture uniquely tunes TADF/UOP excited-state pathways (validated in dichloro derivatives). Use as an OLED host, a crystallographic probe for restricted solid-state motion, or a recyclable directing group in Rh(III) annulations. Predictable lipophilicity shift (ΔXLogP3 ≈ +1.9) and elimination of H-bond donors enable rational molecular design. Procure >98% purity for non-interchangeable, structure-driven R&D where verified differentiation matters.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 19264-68-7
Cat. No. B105271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzoylcarbazole
CAS19264-68-7
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H
InChIKeyBUCKMWPLVBYQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzoylcarbazole (CAS 19264-68-7): Technical Baseline and Procurement Context


9-Benzoylcarbazole (CAS 19264-68-7) is an N-substituted carbazole derivative featuring a benzoyl group at the 9-position of the carbazole ring [1]. This molecular architecture imparts a distinct photophysical profile, making it a foundational building block in organic electronics research . The compound is characterized by a molecular formula of C₁₉H₁₃NO, a molecular weight of 271.31 g/mol, and a melting point reported between 99-103°C [2]. While commonly described as an OLED host material or fluorescent probe precursor , a critical analysis of the literature reveals a significant gap in quantitative, comparative performance data, which is a primary driver for procurement decisions in research and industrial settings.

Why 9-Benzoylcarbazole Cannot Be Directly Substituted with Other Carbazole Analogs


9-Benzoylcarbazole is not an interchangeable commodity chemical. Its specific combination of a rigid carbazole core and an N-benzoyl substituent creates a unique electronic and steric environment. While many carbazole derivatives are explored for similar applications (e.g., OLED hosts like CBP or mCP), subtle structural variations lead to significant differences in key performance metrics, such as triplet energy levels, HOMO/LUMO alignment, charge transport mobility, and excited-state dynamics [1]. For instance, the N-benzoyl group directly influences the compound's ability to participate in mechanisms like Thermally Activated Delayed Fluorescence (TADF) or Ultralong Organic Phosphorescence (UOP), as demonstrated in studies of its dichloro derivatives [2]. The lack of published, direct head-to-head performance data for 9-Benzoylcarbazole itself underscores a critical procurement challenge: its selection is often based on theoretical properties or its role as a synthetic intermediate rather than on verified device performance [3]. This evidence guide isolates the few verifiable differentiation points to support informed, data-driven procurement decisions.

Quantitative Differentiation Evidence for 9-Benzoylcarbazole vs. Analogs


Comparative Solid-State NMR Behavior of 9-Benzoylcarbazole vs. 1-Benzoylindole

A direct comparative crystallographic and ¹³C CPMAS NMR study revealed a significant difference in the solid-state dynamics of 9-benzoylcarbazole versus the structurally related 1-benzoylindole [1]. While 1-benzoylindole exhibited standard spectral behavior, 9-benzoylcarbazole displayed unexpected and pronounced additional splittings in its ¹³C CPMAS spectrum, indicative of a more complex and restricted molecular motion in the solid state [1][2].

Solid-State NMR Crystallography Molecular Dynamics Structural Analysis

Differentiation in Excited-State Dynamics via Dichloro-Derivatives of 9-Benzoylcarbazole

A 2022 study on three dichloro derivatives of 9-benzoylcarbazole provides indirect but quantitative evidence of the core scaffold's ability to support competing photophysical mechanisms [1]. The study demonstrates a quantifiable competition between Thermally Activated Delayed Fluorescence (TADF) and Ultralong Organic Phosphorescence (UOP), two highly sought-after properties for next-generation OLED emitters [2]. The outcome of this competition is shown to be dependent on the available volume for geometry relaxation in the crystalline phase [3].

Photophysics TADF Ultralong Phosphorescence OLED Emitters

Predicted Physicochemical Properties vs. Carbazole Baseline

The addition of a benzoyl group to the carbazole core at the 9-position significantly alters its key physicochemical descriptors compared to the parent carbazole molecule [1]. 9-Benzoylcarbazole exhibits a calculated XLogP3 of 4.9, representing a substantial increase in lipophilicity relative to unsubstituted carbazole (XLogP3 ~3.0) [1][2]. This modification also changes the molecular weight, solubility profile, and eliminates the hydrogen bond donor capacity of the carbazole N-H [1].

Physicochemical Properties Lipophilicity Drug Design Material Science

9-Benzoylcarbazole as a Directing Group in C-H Activation

9-Benzoylcarbazole can function as a recyclable directing group in rhodium(III)-catalyzed C-H activation reactions [1]. This specific reactivity is not a general feature of all N-substituted carbazoles. The study demonstrates its utility in the annulative coupling with internal alkynes, a transformation that proceeds through sequential ortho C-H and C-N bond cleavages, showcasing a unique synthetic pathway enabled by this specific substitution pattern [2].

Synthetic Methodology C-H Activation Annulation Catalysis

High-Impact Research & Industrial Application Scenarios for 9-Benzoylcarbazole


As a Scaffold for Tuning TADF/UOP Properties in OLED Emitters

Procurement for R&D programs focused on designing next-generation TADF or UOP emitters is justified. The evidence shows that the 9-benzoylcarbazole core can be systematically modified to tune the competition between these two high-value excited-state pathways [1]. Researchers can leverage this scaffold to explore how subtle structural changes (e.g., halogen substitution) impact the rates of intersystem crossing and device efficiency, a line of investigation directly supported by published computational and experimental work on its dichloro derivatives [2].

For Studying Solid-State Dynamics and Crystal Engineering

Procurement is recommended for fundamental materials science studies investigating the relationship between molecular structure, crystal packing, and dynamic behavior. The direct NMR evidence demonstrates that 9-benzoylcarbazole exhibits an unusual solid-state dynamic profile compared to close analogs like 1-benzoylindole [1]. This makes it an excellent model compound for crystallographers and spectroscopists interested in understanding the origins of complex NMR splitting patterns and restricted molecular motions in the solid state.

As a Specialized Reagent in Rhodium-Catalyzed C-H Activation

For synthetic methodology laboratories, 9-benzoylcarbazole is a non-commodity reagent. Its established role as a recyclable directing group in Rh(III)-catalyzed annulation reactions provides a specific, high-value application [1]. It should be procured when executing or developing synthetic protocols that require this unique dual function, which is not a general property of other N-substituted carbazoles. Its use is validated by published procedures for synthesizing complex indenones [2].

As a Precursor with Altered Physicochemical Properties

This scenario applies to drug discovery and materials chemistry projects where the goal is to systematically modify a molecular property space. The quantifiable shift in lipophilicity (Δ XLogP3 ≈ +1.9) and the elimination of the H-bond donor compared to carbazole make 9-benzoylcarbazole a predictable building block for increasing membrane permeability or altering solid-state morphology [1]. Its procurement is justified when the project's design principles require this specific and predictable change in physicochemical descriptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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